Boc-ile-gly-OH
Overview
Description
Boc-ile-gly-OH is a compound used in peptide chemistry. It is a derivative of the amino acids isoleucine and glycine, with a tert-butoxycarbonyl (Boc) protecting group . This compound is used for research and development purposes and is not intended for medicinal, household, or other uses .
Synthesis Analysis
The synthesis of Boc-ile-gly-OH involves the use of Boc-protected amino acids . A technique for solid-phase peptide synthesis in water has been reported, which utilizes Fmoc-amino acids converted to water-dispersible nanoparticles . Another method involves the esterification reaction to synthesize N-Boc amino acid esters . The synthesis process involves the use of lithium hydroxide monohydrate in a mixture of tetrahydrofuran, methanol, and water .Molecular Structure Analysis
The molecular formula of Boc-ile-gly-OH is C13H24N2O5 . The molecular weight is 288.34 .Chemical Reactions Analysis
The chemical reactions involving Boc-ile-gly-OH are primarily related to peptide synthesis . The Boc group serves as a protecting group for the amino functions during these reactions . The formation of a peptide link between an amino acid with a protected amino group and an amino acid with a protected carboxyl group using dicyclohexylcarbodiimide has been outlined .Physical And Chemical Properties Analysis
The physical and chemical properties of Boc-ile-gly-OH include a density of 1.2±0.1 g/cm3, a boiling point of 315.9±25.0 °C at 760 mmHg, and a melting point of 86-89 °C . The compound is soluble in water .Scientific Research Applications
Peptide Modification and Synthesis : Boc-Ile-Gly-OH is used in peptide modification, specifically in the C-alkylation of glycine residues in peptides. This process allows for the incorporation of various side chains into peptides, creating a series of peptide derivatives with different properties from a given precursor (Bossler & Seebach, 1994).
Polypeptide Synthesis : It's involved in the synthesis of polypeptides. For instance, in the study of Fmoc-L-Lys(Boc)-Gly-OH, lysine and glycine were used as raw materials to improve and simplify the synthesis of polypeptides (Zhao Yi-nan & Melanie Key, 2013).
Enzymatic Synthesis : Boc-Ile-Gly-OH has been utilized in enzymatic synthesis, specifically in the preparation of peptide derivatives like Ac-Tyr-Ile-Gly-Ser-Arg-OH, using enzymes such as subtilisin and α-chymotrypsin in organic solvents (Terent'eva, Voyushina, & Stepanov, 1995).
Conformational Studies : The compound is involved in conformational studies of peptides, such as investigating the influence of different residues on the stability of folded conformations in tripeptides (Tamburro, Guantieri, & Scatturin, 1984).
Peptide Chain Reactivity : Research has been conducted on the relative reactivities of Boc-amino acids and oligopeptide acids in their esterification, which is crucial for understanding the chemical properties of peptides and their synthetic applications (Narita, Kusano, Hirata, & Okawara, 1980).
Peptide Hydrolysis Studies : It's used in studies of serum-catalyzed hydrolysis of amino acid esters, providing insights into the stability and reactivity of peptide bonds under various conditions (Cho & Haynes, 1985).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5/c1-6-8(2)10(11(18)14-7-9(16)17)15-12(19)20-13(3,4)5/h8,10H,6-7H2,1-5H3,(H,14,18)(H,15,19)(H,16,17)/t8-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJXXJTWCMKBCI-WPRPVWTQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-ile-gly-OH |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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